molecular formula C9H6F2N2O3 B6172002 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid CAS No. 1784360-93-5

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid

Cat. No. B6172002
CAS RN: 1784360-93-5
M. Wt: 228.2
InChI Key:
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Description

2,2-Difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid, also known as DFOA, is an organic acid with a wide range of applications in scientific research. It is a powerful inhibitor of enzymes, and can be used to inhibit a variety of biochemical pathways. It is also used in the synthesis of other compounds, and can be used in the laboratory to study the structure and function of proteins.

Scientific Research Applications

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid has a wide range of applications in scientific research. It is a powerful inhibitor of enzymes, and can be used to inhibit a variety of biochemical pathways. It is also used in the synthesis of other compounds, and can be used in the laboratory to study the structure and function of proteins.

Mechanism of Action

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, and thus inhibits the biochemical pathway.
Biochemical and Physiological Effects
2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins. In addition, 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively easy to synthesize, and can be used in a variety of laboratory experiments. However, it is important to note that 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid is a powerful inhibitor of enzymes, and care should be taken to avoid over-inhibition of the target enzyme.

Future Directions

The future of 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid research is promising. It has the potential to be used in the development of new therapeutic agents, as well as to improve the efficacy of existing drugs. In addition, 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid could be used to study the structure and function of proteins, as well as to inhibit the activity of enzymes involved in the metabolism of drugs and toxins. Finally, 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid could be used to develop new methods of drug delivery, as well as to improve the efficacy of existing drug delivery systems.

Synthesis Methods

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid can be synthesized from a variety of starting materials, including benzene, 2-fluoroacetic acid, and 2-hydroxy-2,3-dihydro-1H-1,3-benzodiazole. The reaction is typically performed in an aqueous solution of sodium hydroxide, and involves the formation of a diazonium salt, which is then converted to the desired product. The reaction is typically conducted at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid involves the condensation of 2-amino-5-fluorobenzophenone with ethyl 2,2-difluoro-2-(bromomethyl)acetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-amino-5-fluorobenzophenone", "ethyl 2,2-difluoro-2-(bromomethyl)acetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium bicarbonate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-fluorobenzophenone in ethyl acetate and add ethyl 2,2-difluoro-2-(bromomethyl)acetate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture and stir for 2 hours. Extract the product with diethyl ether.", "Step 3: Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in hydrochloric acid and stir for 2 hours. Neutralize the solution with sodium bicarbonate and extract the product with diethyl ether.", "Step 5: Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the pure product, 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid." ] }

CAS RN

1784360-93-5

Product Name

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid

Molecular Formula

C9H6F2N2O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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